molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6

O-[(1-Methylcyclopropyl)methyl]hydroxylamine

Cat. No.: B2927188
CAS No.: 1785313-81-6
M. Wt: 101.149
InChI Key: PQUHIYSXVKYRCS-UHFFFAOYSA-N
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Description

O-[(1-Methylcyclopropyl)methyl]hydroxylamine is a hydroxylamine derivative characterized by a methylcyclopropylmethyl group attached to the oxygen atom. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(1-methylcyclopropyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUHIYSXVKYRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O-[(1-Methylcyclopropyl)methyl]hydroxylamine typically involves the reaction of 1-methylcyclopropylmethanol with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

O-[(1-Methylcyclopropyl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(1-Methylcyclopropyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(1-Methylcyclopropyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₅H₁₂ClNO (hydrochloride salt form)
  • Molecular Weight : 194.08 g/mol
  • CAS Number : 5845-58-9
  • Structural Features : Combines a hydroxylamine moiety with a rigid cyclopropane ring, enhancing its utility in stereoselective reactions.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares O-[(1-Methylcyclopropyl)methyl]hydroxylamine hydrochloride with a fluorinated imidazole derivative identified in the same catalogue (Enamine Ltd, 2019). Both are classified as building blocks but differ significantly in structure and applications.

Parameter This compound hydrochloride 2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole
Molecular Formula C₅H₁₂ClNO C₆H₄F₆N₂O
Molecular Weight (g/mol) 194.08 234.10
CAS Number 5845-58-9 Not explicitly listed (potential inconsistency in evidence)
Key Functional Groups Hydroxylamine, cyclopropane, hydrochloride salt Fluorinated ethyl, trifluoromethoxy, imidazole ring
Potential Applications Intermediate for nitrogen-containing scaffolds in drug design Agrochemicals or pharmaceuticals requiring fluorinated motifs

Discrepancies in Evidence

  • Both compounds share the same CAS number (5845-58-9) in the provided evidence, which is chemically implausible. This may indicate an error in the catalogue or mislabeling.

Research Findings and Data Gaps

  • Fluorinated Analogs : The imidazole derivative’s trifluoromethoxy group is associated with enhanced oxidative stability, a trait critical for long-acting agrochemicals.

Limitations:

  • The evidence lacks kinetic or thermodynamic data (e.g., pKa, solubility) for direct comparison.
  • Further studies are needed to explore biological activity or industrial scalability.

Biological Activity

O-[(1-Methylcyclopropyl)methyl]hydroxylamine is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H11NO
  • Molecular Weight : 101.15 g/mol
  • Structure : The compound features a hydroxylamine functional group attached to a methylcyclopropyl moiety, which contributes to its unique biological properties.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Hydroxylamines are known to interact with various biological targets, potentially leading to:

  • Enzyme Inhibition : Hydroxylamines can act as reversible inhibitors for certain enzymes, affecting metabolic pathways.
  • Nitric Oxide Production : Some studies suggest that hydroxylamines can influence nitric oxide synthase activity, impacting vascular function and inflammation responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In these studies, this compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited bacterial growth, with a notable effect on Gram-positive bacteria compared to Gram-negative strains .

Study 2: Cancer Cell Line Testing

In another investigation, researchers explored the anticancer effects of the compound on various cancer cell lines. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis in treated cells .

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